

CAS number and molecular formula for (S)-3-methylcyclohexanone

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Compound of Interest

Compound Name: (S)-3-methylcyclohexanone

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(S)-3-Methylcyclohexanone: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **(S)-3-methylcyclohexanone**, a versatile chiral building block with significant applications in organic synthesis and drug development. This document covers its fundamental chemical properties, spectroscopic data, synthesis protocols, and key chemical reactions, presenting the information in a clear and accessible format for scientific professionals.

Core Chemical and Physical Properties

(S)-3-methylcyclohexanone is a chiral ketone that serves as a valuable intermediate in the synthesis of complex organic molecules. Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	24965-87-5	[1]
Molecular Formula	C7H12O	[1]
Molecular Weight	112.17 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	169-170 °C	[4][5]
Melting Point	-73 °C	[4]
Density	0.914 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.446	[4]
Solubility	Insoluble in water; soluble in oils.[6]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(S)-3-methylcyclohexanone**. The following table summarizes key spectroscopic data.

Spectrum Type	Key Peaks/Signals	Reference
¹ H NMR (CDCl ₃)	δ (ppm): 2.37, 2.34, 2.247, 2.05, 2.00, 1.91, 1.86, 1.667, 1.350, 1.026	[7]
¹³ C NMR	Data available in spectral databases.	[8]
IR (Infrared)	A distinct vibrational mode for the equatorial conformer is observed at 1086.13 cm ⁻¹ . [9]	[10][11]
Mass Spectrometry	Data available in spectral databases.	[12]
Circular Dichroism (CD)	The n → π* transition band is optically active and its characteristics are solvent-dependent. [9]	

Synthesis of (S)-3-Methylcyclohexanone

The asymmetric synthesis of **(S)-3-methylcyclohexanone** is of significant interest. One established method involves the microbial reduction of a prochiral dione.

Experimental Protocol: Microbial Reduction of 2-Methyl-1,3-cyclohexanedione

This protocol is adapted from a procedure for a similar substrate and illustrates a general method for enzymatic reduction.

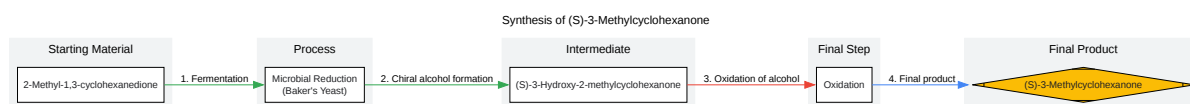
Materials:

- 2-Methyl-1,3-cyclohexanedione
- Baker's yeast (*Saccharomyces cerevisiae*)
- Sucrose

- Water
- Ethyl acetate
- Celite

Procedure:

- A solution of sucrose in water is prepared in a fermentation vessel.
- Baker's yeast is added to the sucrose solution and the mixture is stirred to initiate fermentation.
- A solution of 2-methyl-1,3-cyclohexanedione in a minimal amount of ethanol is added to the fermenting yeast mixture.
- The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.
- After the reaction is complete, Celite is added to the mixture to aid in the filtration of the yeast cells.
- The filtrate is extracted multiple times with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield (S)-3-hydroxy-2-methylcyclohexanone, which can then be oxidized to **(S)-3-methylcyclohexanone** using standard oxidation protocols (e.g., Swern or Dess-Martin oxidation).



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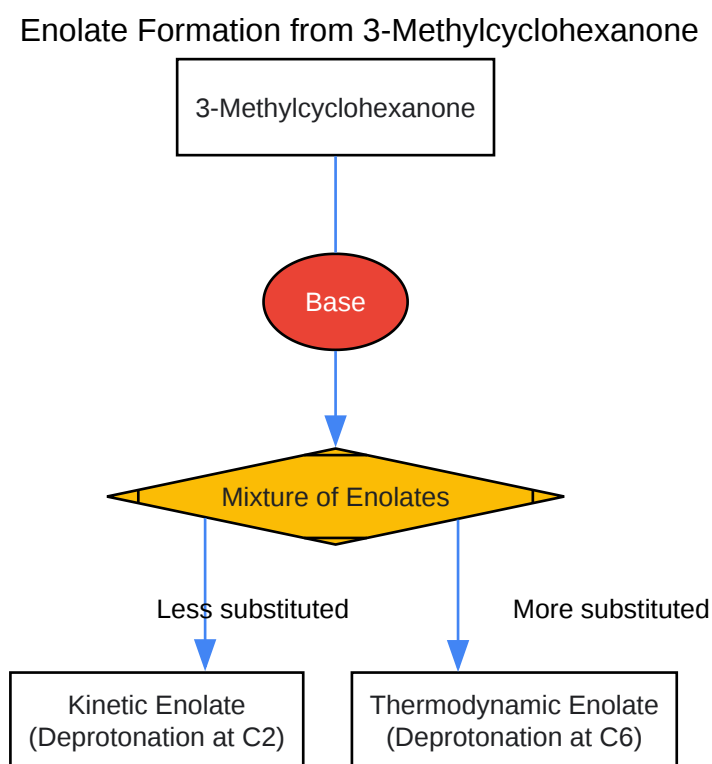
Caption: A generalized workflow for the synthesis of **(S)-3-methylcyclohexanone**.

Chemical Reactivity and Applications

(S)-3-methylcyclohexanone is a versatile building block in organic synthesis, primarily due to the reactivity of its ketone functional group and the chirality of the molecule.

Enolate Formation

The formation of enolates from 3-methylcyclohexanone is less regioselective compared to its 2-methyl isomer.[13] Deprotonation can occur at either the C2 or C6 position, leading to a mixture of enolates.[13] This lack of regioselectivity can be a challenge in synthetic applications where a single product is desired.[13]

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Caption: Deprotonation of 3-methylcyclohexanone leads to a mixture of enolates.

Applications in Drug Development

The chiral nature of **(S)-3-methylcyclohexanone** makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceutical compounds.[3] It can be used as a starting material to introduce a specific stereocenter into a target molecule, which is often crucial for its biological activity. Its derivatives are used in the synthesis of complex natural products and pharmacologically active molecules. For instance, related chiral cyclohexanone derivatives are key intermediates in the synthesis of anti-inflammatory agents and carbocyclic nucleosides.[14]

Conclusion

(S)-3-methylcyclohexanone is a key chiral building block with well-defined chemical and physical properties. While its synthesis and reactions, particularly enolate formation, present certain regiochemical considerations, its utility in asymmetric synthesis for the pharmaceutical and fragrance industries is well-established.[3] This guide provides a foundational understanding of this important molecule for researchers and professionals in the field of drug discovery and development.

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